[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves the biotinylation of 2’-deoxyadenosine 5’-triphosphate. The process typically includes the reaction of dATP with biotin derivatives under specific conditions that facilitate the attachment of the biotin moiety to the nucleotide. The reaction conditions often involve the use of catalysts and specific pH levels to ensure the efficiency of the biotinylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to produce large quantities of the compound with high purity. Quality control measures are implemented to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The biotin moiety can undergo oxidation reactions, which may affect its binding affinity.
Reduction: Reduction reactions can be used to modify the biotinylated compound for specific applications.
Substitution: The biotinylated nucleotide can participate in substitution reactions, where the biotin group is replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions include modified biotinylated nucleotides with altered binding properties or functional groups that enable specific applications in molecular biology and biochemistry .
Scientific Research Applications
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.
Biology: Employed in DNA sequencing, PCR, and other molecular biology techniques for labeling and detection.
Medicine: Utilized in diagnostic assays and therapeutic research for detecting specific DNA sequences.
Industry: Applied in the development of biosensors and other biotechnological tools for various industrial applications
Mechanism of Action
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects by being incorporated into DNA strands during synthesis. The biotin moiety allows for the subsequent binding of streptavidin or avidin conjugates, enabling the detection and analysis of the labeled DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair. The pathways involved in its mechanism of action include the incorporation of the biotinylated nucleotide into the growing DNA strand and the subsequent binding of detection reagents .
Comparison with Similar Compounds
Similar Compounds
Biotinylated dCTP: Another biotinylated nucleotide used for similar labeling purposes.
Biotinylated dGTP: Used in molecular biology for labeling and detection.
Biotinylated dTTP: Employed in various DNA labeling techniques
Uniqueness
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its specific incorporation into DNA probes by nick translation, making it highly efficient for labeling and detection purposes. Its biotin moiety provides strong binding affinity to streptavidin or avidin, enabling sensitive and specific detection in various applications .
Properties
CAS No. |
137823-47-3 |
---|---|
Molecular Formula |
C31H52N9O15P3S |
Molecular Weight |
915.8 g/mol |
IUPAC Name |
[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C31H52N9O15P3S/c32-29-27-19(39-40(30(27)36-18-35-29)26-15-21(41)22(53-26)16-52-57(48,49)55-58(50,51)54-56(45,46)47)9-3-1-7-13-33-24(42)11-4-2-8-14-34-25(43)12-6-5-10-23-28-20(17-59-23)37-31(44)38-28/h18,20-23,26,28,41H,1-17H2,(H,33,42)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,37,38,44)(H2,45,46,47)/t20-,21-,22+,23-,26?,28-/m0/s1 |
InChI Key |
IAOHLYSIIUCHRD-AWCCZRSHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)CCCCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
3-(5-((N-biotinyl-6-aminocaproyl)amino)pentyl)-1-(2-deoxyerythropentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine-5'-triphosphate bio-13-dAPPTP |
Origin of Product |
United States |
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